molecular formula C19H28N2O4 B8092786 Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate

Cat. No.: B8092786
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-HOTGVXAUSA-N
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Description

Historical Context of Carbamate Protecting Groups

The development of carbamate protecting groups revolutionized peptide synthesis and organic chemistry by enabling selective amine protection. The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, marked a breakthrough in controlled peptide synthesis. By reacting benzyl chloroformate with amines, the Cbz group provided stability under basic conditions while being removable via catalytic hydrogenation. Decades later, the tert-butyloxycarbonyl (Boc) group emerged as an acid-labile alternative, compatible with orthogonal protection strategies. Boc’s introduction using di-tert-butyl dicarbonate allowed deprotection under mild acidic conditions (e.g., trifluoroacetic acid), minimizing side reactions.

The combination of Boc and Cbz in dicarbamates, such as Benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate, reflects advancements in multi-step syntheses. These groups enable sequential deprotection—Boc removed first with acid, followed by Cbz via hydrogenation—making the compound valuable in constructing complex molecules like peptides and heterocycles.

Properties

IUPAC Name

benzyl N-[(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of (1S,3S)-Cyclohexane-1,3-diamine

The foundational approach involves sequential protection of the diamine backbone. ((1S,3S)-Cyclohexane-1,3-diyl)dimethanamine serves as the starting material, reacting with benzyl chloroformate and tert-butyl chloroformate under basic conditions.

Reaction Mechanism :

  • First Protection : The diamine reacts with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl.

    Diamine+Cbz-ClTEA, DCMMono-Cbz-protected intermediate\text{Diamine} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{Mono-Cbz-protected intermediate}
  • Second Protection : The mono-protected intermediate reacts with tert-butyl chloroformate under similar conditions to yield the dicarbamate.

Key Parameters :

ParameterValue
Temperature0–5°C (first step)
SolventAnhydrous DCM
BaseTriethylamine (2.2 eq)
Reaction Time4–6 hours per step

One-Pot Dicarbamation Using Mixed Chloroformates

To streamline synthesis, a one-pot method employs simultaneous addition of benzyl and tert-butyl chloroformates. This approach requires careful stoichiometry to avoid cross-reactivity.

Optimized Conditions :

  • Molar Ratio : Diamine : Cbz-Cl : Boc₂O = 1 : 1.1 : 1.1

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent : Tetrahydrofuran (THF) at 25°C

  • Yield : 78–82%

Catalytic Systems and Industrial Adaptations

Silanol-Rich MCM-41 Catalyzed Carbamation

Recent advances utilize porous catalysts for improved efficiency. Silanol-rich MCM-41, a mesoporous silica, enhances carbonyl transfer in carbamate synthesis.

Procedure :

  • Reactants : (1S,3S)-Cyclohexane-1,3-diamine, methyl carbamate (MC), methanol.

  • Conditions :

    • Temperature: 190°C

    • Pressure: Autogenous (sealed reactor)

    • Catalyst Loading: 10 wt%

    • Time: 3 hours

Performance Metrics :

MetricValue
Conversion100%
Yield92.6%
Selectivity>99%

Continuous-Flow Microreactor Systems

For industrial scalability, continuous-flow systems offer superior heat/mass transfer. Key features include:

  • Residence Time : 8–12 minutes

  • Temperature Gradient : 50–100°C across zones

  • Output : 5–10 kg/day

Stereochemical Control and Resolution

Asymmetric Synthesis of the Diamine Backbone

The (1S,3S) configuration is critical for biological activity. Two strategies dominate:

  • Chiral Pool Synthesis : Using L-tartaric acid-derived auxiliaries to induce stereochemistry.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic diamine precursors (ee >98%).

Comparative Efficiency :

Methodee (%)Yield (%)
Chiral Pool9965
Enzymatic Resolution9872

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate (7:3) eluent, 95% purity.

  • Recrystallization : Ethanol/water (4:1), yielding crystalline product (mp 127–129°C).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.75–4.65 (m, 2H, NH), 3.95–3.85 (m, 2H, cyclohexane-H).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide or tert-butyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of carbamates exhibit significant anticancer properties. The structure of benzyl tert-butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound can inhibit tumor cell proliferation in vitro, although further in vivo studies are necessary to confirm its efficacy and safety profiles.

Case Study:
In a study examining the effects of various carbamate derivatives on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through the modulation of apoptosis-related proteins .

3.1 Reagent in Organic Reactions
this compound can serve as a versatile reagent in organic synthesis. Its carbamate functional groups can undergo various transformations, making it useful for synthesizing more complex molecules.

Example Reaction:
The compound can be utilized in the synthesis of amides through nucleophilic substitution reactions where it acts as an electrophile due to the presence of the carbamate moiety .

Mechanism of Action

The mechanism of action of Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate involves the formation of stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under specific conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbamate derivatives with structural or stereochemical variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Stereochemistry Key Features
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate 1663511-18-9 C₁₉H₂₈N₂O₄ 348.44 (1S,3S) Benzyl and tert-butyl protectors; chiral backbone for drug synthesis
Ditert-butyl cyclohexane-1,3-diyldicarbamate 110053-29-7 C₁₆H₃₀N₂O₄ 314.42 Not specified Lacks benzyl group; tert-butyl groups dominate; used in polymer chemistry
Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate 1261225-49-3 C₁₉H₂₈N₂O₄ 348.44 (1S,3R) Stereoisomer of target compound; altered biological activity
Benzyl tert-Butyl (6-hydroxyhexane-1,5-diyl)(S)-dicarbamate 82689-20-1 C₁₉H₃₀N₂O₅ 366.45 (S)-configuration Hydroxyl group enhances solubility; used in peptide synthesis
Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate N/A C₁₃H₂₄N₆O₄ 328.37 Linear chain Azide functionality enables click chemistry (e.g., triazole synthesis)

Biological Activity

Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate is a carbamate compound that has garnered attention for its potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with benzyl and tert-butyl groups. The synthesis typically involves the reaction of (1S,3S)-cyclohexane-1,3-diamine with benzyl chloroformate and tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound primarily stems from its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, which is crucial in various biochemical applications. The selective deprotection of amines under specific conditions facilitates further reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Enzyme Interaction Studies

The compound is also explored for its interactions with enzymes. For instance, it has been investigated as a potential biochemical probe to study enzyme-substrate interactions. The presence of the tert-butyl group may enhance binding affinity to specific enzymes, potentially influencing their activity and function .

Study on Antioxidant Activity

A study examining the antioxidant potential of related compounds found that they significantly reduced oxidative stress markers in cellular models. Although specific data on this compound is sparse, the structural characteristics suggest similar efficacy .

Enzyme Inhibition Research

Another research avenue focused on the inhibition of steroidogenic enzymes by structurally related compounds. These studies revealed that certain carbamates could inhibit key enzymes involved in steroid biosynthesis, suggesting that this compound might exhibit similar inhibitory effects on enzymes like 17α-hydroxylase and 3β-hydroxysteroid dehydrogenase .

Data Table: Summary of Biological Activities

Activity Description Reference
Antioxidant PropertiesPotential to reduce oxidative stress markers in cellular models
Enzyme InteractionInvestigated as a biochemical probe for studying enzyme-substrate interactions
Enzyme InhibitionPossible inhibition of steroidogenic enzymes

Q & A

Q. What are the established synthetic routes for preparing Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate?

The compound is synthesized via a two-step strategy:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the dicarbamate-protected triazole intermediate. For example, di-tert-butyl dicarbamate derivatives are synthesized using 17α-ethynylestradiol and azide precursors under standard CuAAC conditions (yield: 97%) .
  • Step 2 : Deprotection of tert-butyl groups using HCl (e.g., 4M HCl in dioxane) to yield the final amine product (yield: 95%) .
  • Key reagents : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate), HCl for deprotection .

Q. How is the stereochemistry of the (1S,3S)-cyclohexane diyl moiety confirmed?

  • Chiral chromatography or NMR analysis (e.g., NOESY for spatial proximity of substituents) is used to verify stereochemistry .
  • Comparative studies with enantiopure standards (e.g., (1R,3R)- or (1S,3R)-isomers) can resolve ambiguities .

Q. What analytical techniques are critical for characterizing this compound?

  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ peaks) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify carbamate groups (δ ~155 ppm for carbonyl) and cyclohexane protons (δ ~1.2–2.5 ppm) .
  • HPLC : Purity assessment using chiral columns for enantiomeric excess determination .

Advanced Research Questions

Q. How can coupling reactions be optimized for introducing functional groups to the dicarbamate scaffold?

  • Activation strategies : Use coupling agents like EDCI/HOBt in MeCN/DMF mixtures to minimize racemization. For example, benzyl tert-butyl derivatives achieve 94% yield under these conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reactions at 0°C reduce side reactions during nucleophilic additions .

Q. What challenges arise in resolving conflicting NMR data for carbamate derivatives?

  • Dynamic effects : Carbamate rotamers may split signals. Use variable-temperature NMR to coalesce peaks and assign structures .
  • Isotopic labeling : ¹⁵N-labeled carbamates help track nitrogen environments .
  • Contradictions : Conflicting NOE signals (e.g., axial vs. equatorial substituents) require DFT calculations for conformational analysis .

Q. How does the steric bulk of the tert-butyl group influence reactivity in catalytic applications?

  • Steric hindrance : tert-Butyl groups reduce nucleophilic attack on carbamates, enhancing stability in basic conditions .
  • Comparative studies : Smaller protecting groups (e.g., benzyloxycarbonyl) show faster deprotection rates but lower selectivity .
  • Mechanistic insights : Kinetic studies (e.g., Arrhenius plots) quantify activation barriers for deprotection .

Methodological Tables

Table 1 : Reaction Conditions for Coupling Carbamate Intermediates

ParameterValue
Coupling agentEDCI/HOBt
SolventMeCN:DMF (3:1)
Temperature0°C → RT
Reaction time16 hours
Yield94%

Table 2 : Key Physical Data for Cyclohexane Diyl Derivatives

PropertyValue
Melting point30°C (cis-1,3-cyclohexanediol)
Boiling point246.5°C
Density1.156 g/cm³
SolubilityPolar aprotic solvents

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